Cas no 2411266-33-4 (2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide)

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide is a synthetic organic compound featuring a chlorinated ethylamine core and a sulfamoylphenyl group. It exhibits excellent solubility in organic solvents and demonstrates high purity, making it suitable for various applications in organic synthesis. This compound offers a unique structural advantage, enabling efficient chemical transformations in research and development.
2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide structure
2411266-33-4 structure
商品名:2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide
CAS番号:2411266-33-4
MF:C11H15ClN2O3S
メガワット:290.766400575638
MDL:MFCD32858936
CID:5194689
PubChem ID:146083116

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[1-[4-(aminosulfonyl)phenyl]ethyl]-2-chloro-N-methyl-
    • 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide
    • MDL: MFCD32858936
    • インチ: 1S/C11H15ClN2O3S/c1-8(14(2)11(15)7-12)9-3-5-10(6-4-9)18(13,16)17/h3-6,8H,7H2,1-2H3,(H2,13,16,17)
    • InChIKey: YPQZRJNPHJXOCV-UHFFFAOYSA-N
    • ほほえんだ: C(N(C(C1=CC=C(S(N)(=O)=O)C=C1)C)C)(=O)CCl

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22610-10.0g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
10.0g
$2331.0 2024-06-20
Enamine
EN300-22610-0.25g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
0.25g
$498.0 2024-06-20
Enamine
EN300-22610-1.0g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
1.0g
$541.0 2024-06-20
Enamine
EN300-22610-5.0g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
5.0g
$1572.0 2024-06-20
Enamine
EN300-22610-0.05g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
0.05g
$455.0 2024-06-20
Enamine
EN300-22610-0.1g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
0.1g
$476.0 2024-06-20
Enamine
EN300-22610-0.5g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
0.5g
$520.0 2024-06-20
Enamine
EN300-22610-2.5g
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide
2411266-33-4 95%
2.5g
$1063.0 2024-06-20

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 関連文献

Related Articles

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamideに関する追加情報

Professional Introduction to 2-Chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide (CAS No. 2411266-33-4)

2-Chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide, with the chemical formula C₁₄H₁₈ClN₂O₄S, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2411266-33-4, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development.

The molecular structure of 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide features a chloro-substituted amide group, a methylated secondary amine, and a sulfamoyl moiety attached to a phenyl ring. This specific arrangement of functional groups suggests potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry. The presence of the sulfamoyl group, in particular, has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. The sulfamoyl group in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide can participate in hydrogen bonding interactions, which are crucial for the binding affinity of small molecules to their targets. This feature makes it an attractive scaffold for designing novel therapeutic agents.

One of the key aspects of this compound is its potential as a precursor for more complex molecules. The chloro-substituted amide can undergo further functionalization, allowing chemists to explore diverse chemical spaces. This flexibility is particularly valuable in drug discovery, where the ability to modify a core structure can lead to the identification of more potent and selective compounds.

Recent studies have highlighted the importance of amide linkages in drug design. Amides are known for their stability and ability to form hydrogen bonds, making them integral components of many bioactive molecules. The amide group in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide could serve as a critical interaction point with biological targets, enhancing the compound's pharmacological profile.

The phenyl ring attached to the sulfamoyl group in this compound also plays a significant role in its biological activity. Phenyl rings are common motifs in pharmaceuticals due to their ability to engage in π-stacking interactions and hydrophobic effects. These interactions can contribute to the binding affinity and selectivity of drug candidates.

Moreover, the N-methyl secondary amine in the structure suggests potential for further derivatization. N-methylation is a common strategy used in drug development to enhance metabolic stability and improve pharmacokinetic properties. The presence of this group in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide opens up possibilities for generating analogs with improved pharmacological profiles.

Current research trends indicate that sulfonamide derivatives are being extensively studied for their potential applications in treating various diseases. The unique combination of functional groups in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide positions it as a promising candidate for further investigation. Its structural features suggest that it could interact with multiple biological targets, making it a versatile scaffold for drug design.

In conclusion, 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide (CAS No. 2411266-33-4) is a compound with significant potential in pharmaceutical chemistry. Its molecular structure, characterized by a chloro-substituted amide, a methylated secondary amine, and a sulfamoyl moiety attached to a phenyl ring, makes it an attractive candidate for further exploration. The presence of these functional groups suggests potential biological activities and opportunities for further chemical modification.

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